4-nitrobutanamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitrobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-4(7)2-1-3-6(8)9/h1-3H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYXOQIPLRISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165709 | |
| Record name | Butyramide, 4-nitro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15473-27-5 | |
| Record name | 4-Nitrobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15473-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyramide, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015473275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyramide, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BUTYRAMIDE, 4-NITRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E30GVZ0180 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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The Foundational Roles of Amide and Nitro Groups
The chemical reactivity and potential applications of 4-nitrobutanamide are best understood by examining its constituent functional groups. Both the amide and the nitro group are cornerstones of organic synthesis and medicinal chemistry, each imparting distinct and powerful properties to a molecule.
The amide functional group is one of the most important linkages in chemistry and biology. amanote.com It forms the backbone of peptides and proteins, where the "peptide bond" is chemically an amide bond. amanote.com This stability is crucial for the structural integrity of these essential biomolecules. amanote.com In medicinal chemistry, the amide group is a common feature in many drug molecules due to its stability and ability to form hydrogen bonds with biological targets like proteins and enzymes. google.com This interaction can ensure a strong and potent bond with the target protein. google.com Furthermore, the amide linkage is integral to the creation of important synthetic polymers, such as Nylon and Kevlar. google.com
The nitro functional group (-NO2) is a powerful and versatile moiety in organic synthesis. jst.go.jptandfonline.com It is strongly electron-withdrawing, a property that significantly influences the reactivity of the rest of the molecule. jst.go.jp This electron-withdrawing nature facilitates reactions with nucleophiles and can make protons on adjacent carbon atoms (the α-carbon) acidic, allowing for the formation of new carbon-carbon bonds. jst.go.jpcymitquimica.com The nitro group is also a valuable synthetic precursor; its most important reaction is its reduction to an amine (-NH2), providing a reliable method for introducing nitrogen into a molecule. amanote.com This transformation is fundamental in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. tandfonline.com The nitro group itself is a key component in a variety of therapeutic agents, contributing to antimicrobial, anticancer, and anti-inflammatory properties. tandfonline.commdpi.com
Aliphatic nitro compounds, also known as nitroalkanes, are valuable intermediates in organic synthesis due to the diverse reactivity of the nitro group. cymitquimica.com They can be synthesized through several methods, including the nucleophilic substitution of alkyl halides with nitrite (B80452) salts, the oxidation of primary amines or oximes, and the nitration of alkanes, though the latter often produces a mixture of products. cymitquimica.com
The synthetic utility of aliphatic nitro compounds stems from a few key reactions:
The Henry Reaction (Nitroaldol Reaction): The acidic nature of the α-hydrogen allows nitroalkanes to react with aldehydes and ketones to form β-nitro alcohols, which are versatile precursors for other functional groups. cymitquimica.com
Michael Addition: As a Michael donor, the conjugate base of a nitroalkane (a nitronate) can add to α,β-unsaturated carbonyl compounds, forming a new carbon-carbon bond. cymitquimica.com The formation of 4-nitrobutyramide itself can be achieved through such reactions.
Reduction to Amines: As mentioned, the reduction of the nitro group is a cornerstone transformation, converting nitroalkanes into primary amines. amanote.com
The Nef Reaction: This reaction transforms primary or secondary nitroalkanes into aldehydes or ketones, respectively, providing a method for carbonyl synthesis. nih.gov
In a specific research context, derivatives of this compound have been synthesized as part of studies directed toward the total synthesis of Sinefungin, an antibiotic. jst.go.jp For instance, 4-(5'-deoxyadenosin-5'-yl)-4-nitrobutyramide was created as a potential inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. jst.go.jp Additionally, the catalytic reduction of 4-nitrobutyramide in an acidic medium is a documented synthetic transformation.
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C4H8N2O3 |
| Molecular Weight | 132.12 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-Nitrobutyramide, Butanamide, 4-nitro- |
| CAS Number | 15473-27-5 |
Synthetic Methodologies and Strategies for 4 Nitrobutanamide and Its Derivatives
Direct Synthesis Approaches
Direct synthesis routes aim to form the 4-nitrobutanamide structure in a minimal number of steps, often by constructing the amide functionality from a precursor that already contains the nitro group. A primary method involves the amidation of 4-nitrobutanoic acid or its derivatives. This can be achieved by activating the carboxylic acid and then reacting it with an ammonia (B1221849) source. researchgate.netcore.ac.uk For instance, coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) can facilitate the reaction between a carboxylic acid and aqueous ammonia or ammonium (B1175870) chloride in a polar solvent like methanol. researchgate.net Alternatively, catalysts such as boric acid, sometimes enhanced with a co-catalyst like polyethylene (B3416737) glycol (PEG), can promote the condensation of a carboxylic acid with ammonia at elevated temperatures. orgsyn.orggoogle.com
Reactions Involving Ammonium Carbonate and Aliphatic Aldehydes
While not a commonly documented specific route to this compound, the reaction between aliphatic aldehydes and ammonium carbonate or other ammonia sources can, in principle, lead to the formation of amides through a series of transformations. Generally, this type of reaction would involve the initial formation of an imine, followed by oxidation and hydration steps to yield an amide. The direct conversion of an aliphatic aldehyde like 4-nitrobutanal (B14455207) to this compound using ammonium carbonate would be a complex transformation requiring specific catalytic systems to control the multiple reaction steps, including oxidation of the aldehyde to a carboxylic acid intermediate, which then undergoes amidation.
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including amide bond formation. This technique can significantly reduce reaction times and often improves yields compared to conventional heating methods. tandfonline.comasianpubs.org The direct synthesis of amides from carboxylic acids and amines can be performed under microwave irradiation, often in the absence of a solvent. tandfonline.comresearchgate.net For example, heating a mixture of a carboxylic acid and an amine source under microwave conditions can drive the dehydration reaction to form the amide bond in minutes, as opposed to hours. tandfonline.comasianpubs.org This method is applicable to a wide range of substrates, and its efficiency can sometimes be enhanced by the use of catalysts like phenylboronic acid or by solid-supported reagents. asianpubs.orgthieme-connect.com
| Reaction | Method | Catalyst/Reagent | Time | Yield |
| Amidation | Conventional Heating | None | Several hours | Moderate |
| Amidation | Microwave Irradiation | None | 8-12 minutes | >90% |
| Amidation | Microwave Irradiation | Tosyl Chloride/K2CO3 | 2-5 minutes | 85-95% |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules by combining three or more reactants in a single step, avoiding the isolation of intermediates. While a specific MCR for this compound is not prominently described, related transformations provide a basis for such a synthesis. For instance, a one-pot protocol has been developed to convert primary nitroalkanes into amides. rsc.org This involves a tandem halogenation and umpolung amide synthesis (UmAS), where the nitroalkane is first halogenated and then reacts with an amine in the same reaction vessel to form the amide. rsc.org Another approach involves the in-situ reduction of a nitro compound to an amine, which then participates in a reductive amination with a carbonyl compound to form a more complex amine, a strategy that could potentially be adapted for amide synthesis. nih.govrsc.org
Indirect Synthetic Pathways for this compound Derivatives
Indirect methods involve a multi-step sequence to assemble the target molecule. These pathways offer flexibility in introducing various functional groups and are often necessary when direct approaches are not feasible.
Synthesis from Halogenated Precursors
A versatile indirect route to this compound derivatives starts with halogenated precursors. This strategy typically involves the nucleophilic substitution of a halide with a nitrite (B80452) salt to introduce the nitro group. The Victor-Meyer and Kornblum reactions are classic examples of this transformation, where an alkyl halide is treated with silver nitrite or an alkali metal nitrite, respectively. mdma.chwiley-vch.de An improved, environmentally friendly procedure involves reacting primary alkyl halides with silver nitrite in an aqueous medium, which provides good yields and minimizes the formation of alkyl nitrite byproducts. mdma.chorganic-chemistry.org Once the nitro group is in place, the precursor can be further elaborated to the final amide. For example, starting with ethyl 4-bromobutanoate, the bromide can be displaced by a nitro group, and the resulting ethyl 4-nitrobutanoate can then be converted to this compound via aminolysis.
| Halide Precursor | Nitrite Salt | Solvent | Product | Yield |
| 1-Iodooctane | Silver Nitrite | Water | 1-Nitrooctane | 90% |
| 1-Bromooctane | Silver Nitrite | Water | 1-Nitrooctane | 75% |
| 1-Bromohexane | Sodium Nitrite | PEG 400 | 1-Nitrohexane | 85% |
Reductive nitromethylation provides a method for synthesizing primary nitroalkanes from aldehydes, effectively adding a nitromethyl group. mdma.ch This sequence can be a starting point for the synthesis of this compound derivatives. The process begins with a nitroaldol (Henry) reaction between an aldehyde and nitromethane (B149229) to form a β-nitroalkanol. This intermediate can then be acetylated and subsequently reduced with a reagent like sodium borohydride (B1222165) to yield the corresponding nitroalkane. mdma.ch To synthesize a derivative of this compound, one could start with an appropriate three-carbon aldehyde, perform the reductive nitromethylation to obtain a 4-nitrobutane derivative, and then functionalize the terminal carbon to an amide. More advanced methods include the palladium-catalyzed cross-coupling of aryl halides with nitromethane to produce arylnitromethanes, which can then be converted to other functional groups. nih.govnih.gov
Catalytic Hydrogenation and Cyclization Steps
The transformation of nitroalkanes through catalytic hydrogenation is a cornerstone of organic synthesis, often leading to the formation of primary amines. In the case of molecules like this compound, this reduction can be strategically coupled with a subsequent intramolecular cyclization to yield valuable heterocyclic structures. The process typically involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a metal catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere.
Once the amino group is formed, the resulting 4-aminobutanamide (B1198625) can undergo a spontaneous or induced intramolecular cyclization. This step involves the nucleophilic attack of the newly formed primary amine onto the electrophilic carbonyl carbon of the amide group. The reaction eliminates a molecule of ammonia, resulting in the formation of a five-membered lactam ring, specifically 2-pyrrolidinone. The efficiency of this cascade reaction, combining hydrogenation and cyclization, is a subject of ongoing research, with efforts focused on developing bifunctional catalysts that can accelerate both steps in a single pot. researchgate.net The choice of catalyst, solvent, and reaction conditions such as temperature and pressure are critical parameters that influence the yield and selectivity of the final cyclic product.
Chemo-Enzymatic Approaches in Derivative Synthesis
The integration of enzymatic methods with traditional chemical synthesis, known as a chemo-enzymatic approach, offers powerful tools for creating complex molecules with high selectivity. nih.gov For the synthesis of this compound derivatives, enzymes can be employed to perform transformations that are challenging to achieve with conventional chemical reagents, particularly those requiring high stereo-, regio-, and chemoselectivity. nih.govresearchgate.net
One potential application is the selective hydrolysis of an anomeric mixture of a glycosylated derivative. For instance, if a mixture of α- and β-anomers of a 4-nitrophenyl glycoside derivative is synthesized chemically, a specific enzyme like β-N-acetylhexosaminidase can be used to selectively hydrolyze the β-anomer, allowing for the isolation of the pure α-anomer. mdpi.comresearchgate.net This strategy combines a nonselective chemical glycosylation with a highly selective enzymatic hydrolysis. mdpi.com Furthermore, enzymes such as lipases can be utilized for the kinetic resolution of racemic derivatives, enabling the synthesis of enantiomerically pure compounds. researchgate.net The synergy between chemical and enzymatic steps allows for the construction of structurally diverse and biologically relevant derivatives that would be difficult to access through purely chemical or purely biological routes. nih.gov
**2.3. Nitration Chemistry in the Context of Amides
The introduction of a nitro group onto the nitrogen atom of an amide (N-nitration) is a complex process governed by the electronic nature of the amide bond. While amides are fundamental functional groups, their direct nitration presents significant hurdles that necessitate specialized strategies.
Nitration Chemistry in the Context of Amides
Challenges in Primary Amine Nitration
The difficulties associated with the N-nitration of primary amides are analogous to those encountered with primary amines. cranfield.ac.ukcore.ac.ukresearchgate.net A primary challenge is the inherent basicity of the nitrogen atom. In the strongly acidic conditions required for most nitration reactions (e.g., using mixed acid), the nitrogen atom of the amide can be protonated. cranfield.ac.ukresearchgate.net This forms a positively charged, unreactive species that resists attack by the electrophilic nitrating agent (such as the nitronium ion, NO₂⁺).
Furthermore, the direct nitration of primary amines is often a multi-step process rather than a single, straightforward reaction. cranfield.ac.uk Even if nitration occurs, the resulting primary N-nitroamides can be unstable, particularly in acidic media, leading to decomposition or rearrangement products. cranfield.ac.uk These challenges mean that direct nitration is often inefficient and not a viable synthetic route without specific activation. core.ac.ukresearchgate.net
Activation Strategies for Nitration of Amide Substrates
To overcome the challenges of direct N-nitration, various activation strategies have been developed. These methods aim to modify the amide in a way that increases its reactivity towards nitrating agents under milder conditions. nih.gov A common approach involves the use of activating or protecting groups. researchgate.netcranfield.ac.uk The primary amide is first converted into a derivative that is more susceptible to nitration. For instance, the amide can be N-silylated or N-stannylated; the resulting silyl- or stannylamide is then subjected to nitrodesilylation or nitrodestannylation using a nitrating agent like nitronium tetrafluoroborate (B81430) (NO₂BF₄). core.ac.uk
Another strategy is to enhance the electrophilicity of the amide carbonyl group, which can indirectly influence the reactivity of the nitrogen atom. Reagents like triflic anhydride (B1165640) can activate the amide, forming a highly reactive nitrilium ion intermediate that can then be trapped by a nucleophile. nih.gov While not a direct nitration, these activation principles highlight the need to overcome the inherent stability of the amide bond to achieve functionalization. nih.gov
Catalytic Nitration Methods
Catalytic methods offer an alternative to stoichiometric activation, providing more efficient and sustainable pathways for nitration. nih.gov These methods often involve transition metal catalysts that can facilitate the formation of the N-NO₂ bond under milder conditions than traditional mixed-acid nitration.
Copper complexes have emerged as versatile catalysts in C-N bond formation, including amidation and amination reactions. acs.orgnih.gov In the context of nitration, copper-mediated systems have been developed primarily for the C-H nitration of aromatic amides, where the amide functional group acts as a directing group to guide the nitro group to a specific position on the aromatic ring. thieme-connect.comresearchgate.net
While direct copper-catalyzed N-nitration of simple aliphatic amides is less common, the principles of copper catalysis are relevant. The mechanism often involves the formation of a copper(I) amidate complex. nih.gov This intermediate could then react with a suitable nitrating agent. The development of ligands that can stabilize the necessary copper intermediates and facilitate the key bond-forming step is crucial for advancing this methodology. nih.gov The Goldberg reaction, a copper-catalyzed N-arylation of amides, demonstrates the utility of copper in activating the N-H bond of amides for cross-coupling, a concept that could potentially be extended to N-nitration with further research. nih.gov
Directed C-H Nitration Strategies
The selective introduction of a nitro group into a molecule via carbon-hydrogen (C-H) bond activation represents a significant advancement in synthetic chemistry. Directed C-H functionalization strategies, in particular, offer a powerful method for installing functional groups at specific, otherwise unreactive, positions. This approach is crucial for the late-stage modification of complex molecules and the synthesis of novel derivatives. In the context of this compound and its analogues, these strategies provide a potential pathway to creating poly-functionalized aliphatic amides with unique chemical properties. The primary challenge lies in overcoming the inert nature of aliphatic C(sp³)–H bonds and achieving high regioselectivity. Methodologies to address this often employ directing groups, transition-metal catalysts, or biocatalytic systems to guide the nitration to a specific site.
Recent progress has highlighted several key strategies for the directed nitration of C-H bonds in aliphatic systems, which are conceptually applicable to the synthesis of this compound derivatives. These approaches primarily involve transition-metal catalysis, where a directing group guides the reaction, and enzymatic transformations that offer unparalleled site-selectivity.
One of the most prominent strategies involves the use of a directing group attached to the amide nitrogen. This group can coordinate to a transition metal, forming a metallacyclic intermediate that brings the catalyst into close proximity with a specific C–H bond, facilitating its cleavage and subsequent functionalization. While direct C-H nitration of simple aliphatic amides is an emerging field, related transformations on more complex systems have demonstrated the viability of this approach. For instance, visible-light photocatalysis has been used for the C5–H nitration of 8-aminoquinoline (B160924) amides. mdpi.com In this system, the 8-aminoquinoline moiety acts as a bidentate directing group. Notably, an aliphatic amide substrate was shown to be compatible with these conditions, affording the nitrated product in good yield, which underscores the potential for applying such methodologies to substrates like this compound equipped with a suitable directing group. mdpi.com
The selection of the catalyst and nitrating agent is critical for the success of these transformations. Various systems have been developed, often employing palladium, copper, or iron catalysts. researchgate.netacs.orgrsc.orgsemanticscholar.org
Table 1: Examples of Directed C-H Functionalization Relevant to Aliphatic Amides
| Substrate Type | Directing Group | Catalyst/Reagent | Functionalization | Key Finding | Reference |
|---|---|---|---|---|---|
| Aliphatic Amide | 8-Aminoquinoline | [Cu(MeCN)₄]PF₆ / N-Fluorobenzenesulfonimide (NFSI) | C5-H Nitration of Quinoline (B57606) | Demonstrates compatibility of aliphatic amide moiety with directed nitration conditions. | mdpi.com |
| Cyclic Aliphatic Amide | Amide Carbonyl | Di-tert-butyl peroxide (DTBP) / NOBF₄ | β-Nitration | Achieved via a Hydrogen Atom Transfer (HAT)/oxidative desaturation process. | researchgate.net |
A groundbreaking approach to aliphatic C-H nitration has been demonstrated through biocatalysis. An iron-dependent halogenase enzyme, SyrB2, has been shown to catalyze the direct nitration of a completely unactivated aliphatic carbon. nih.gov In its native function, the enzyme performs halogenation, but it was discovered that in the presence of nitrite anions (NO₂⁻), it can mediate azidation and nitration reactions. nih.gov This enzymatic system was used for the nitration of L-2-aminobutyrate (Aba) attached to its carrier protein, showcasing remarkable selectivity for a specific C-H bond. nih.gov
Table 2: Research Findings on SyrB2-Catalyzed Aliphatic Nitration
| Substrate | Enzyme | Anion Source | Product | Significance |
|---|
Elucidation of Reaction Mechanisms and Reaction Pathways
Mechanistic Investigations in 4-Nitrobutanamide Synthesis
The synthesis of this compound involves specific reaction pathways that have been the subject of detailed mechanistic studies. The process can be achieved through the reaction of aliphatic aldehydes with ammonium (B1175870) carbonate, where the mechanism has been explored using advanced analytical methods. biosynth.com
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for elucidating reaction mechanisms. fiveable.me It is a soft ionization method that allows for the transfer of ions, including thermally fragile molecules and reaction intermediates, from solution into the gas phase for mass analysis. nih.govresearchgate.net This capability is particularly valuable in studying complex reactions, as it enables the direct observation of key intermediates that exist transiently in the reaction mixture. rsc.org
In the context of this compound synthesis, ESI-MS has been instrumental in elucidating the reaction mechanism. biosynth.com By analyzing the reaction solution at various time points, researchers can identify and characterize the ionic species present, piecing together the step-by-step pathway from reactants to final products. The process involves generating a fine spray of charged droplets, which then shrink through solvent evaporation, ultimately leading to the ejection of gas-phase ions that are guided into the mass analyzer. nih.gov
Mechanistic Aspects of Amide Nitration Reactions
The introduction of a nitro group onto an amide, a process known as nitrolysis or N-nitration, is a key transformation in the synthesis of nitramines. These reactions often occur under strong acidic conditions, for instance, using a mixture of nitric acid and sulfuric acid ("mixed acid"). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the primary nitrating agent. masterorganicchemistry.com The general mechanism involves the attack of the amide's nitrogen atom on the nitronium ion. However, the synthesis of primary nitramines from primary amides or amines faces several mechanistic hurdles. core.ac.ukcranfield.ac.ukresearchgate.net
A significant challenge in the nitration of primary amines and amides is the basicity of the nitrogen atom. core.ac.ukcranfield.ac.uk In the highly acidic media required for nitration, the amine or amide can be readily protonated. researchgate.net This acid-base reaction forms an unreactive ammonium or amidium salt. core.ac.ukcranfield.ac.ukresearchgate.net The positive charge on the nitrogen atom in this salt deactivates it towards attack by the electrophilic nitronium ion, thereby hindering or preventing the desired nitration reaction. core.ac.ukcranfield.ac.uk This necessitates alternative, often multi-step, synthetic strategies, such as the use of protecting groups to circumvent this issue. researchgate.net
As with many organic reactions, amide nitrolysis can be accompanied by the formation of byproducts. The specific byproducts formed depend on the substrate and the reaction conditions. One common byproduct in direct amidation reactions (the reverse of hydrolysis) is water. mdpi.com In nitration reactions involving more complex molecules, other functional groups may be susceptible to reaction. For example, if an aromatic ring is present elsewhere in the molecule, it can undergo electrophilic nitration as a competing side reaction. sci-hub.se The harsh conditions of nitrolysis can also lead to degradation of either the starting material or the product, contributing to a mixture of unintended substances.
| Category | Example(s) | Implication in Synthesis |
| Reaction Intermediates | Protonated Amide (Amidium Salt) | Unreactive towards nitrating agent, hinders main reaction pathway. core.ac.ukcranfield.ac.ukresearchgate.net |
| Side Reaction Products | Ring-Nitrated Species | Occurs if other reactive sites (e.g., phenyl rings) are present, reducing yield. sci-hub.se |
| Degradation Products | Various smaller molecules | Result from the instability of reactants or products under harsh acidic conditions. core.ac.ukcranfield.ac.uk |
| Common Byproducts | Water | Formed in condensation/amidation steps. mdpi.com |
Computational Approaches to Reaction Mechanism Analysis
In addition to experimental techniques, computational chemistry provides profound insights into reaction mechanisms. fiveable.me Methods such as Density Functional Theory (DFT) allow for the detailed modeling of reaction pathways at the molecular level. sciforum.netfrontiersin.org These approaches begin by calculating the relative energies of the reactants, products, and all stationary points on the potential energy surface, including transition states and intermediates. nih.gov
By mapping the intrinsic reaction coordinate (IRC), chemists can visualize the entire transformation step-by-step. nih.gov A sophisticated analysis can partition the reaction mechanism into distinct phases: a contact phase, a preparation phase where reactants distort to prepare for reaction, one or more transition state phases where bond-making and -breaking occur, and product adjustment and separation phases. smu.edu For amide nitration, computational studies can model the initial interaction of the nitronium ion with the amide, often showing an initial association with the carbonyl oxygen before transferring to the nitrogen, and can calculate the energy barrier for the rate-limiting step. sci-hub.se This theoretical analysis is crucial for understanding substituent effects, predicting reactivity, and designing more efficient synthetic routes. fiveable.me
| Computational Method | Information Provided | Relevance to Mechanism Elucidation |
| Density Functional Theory (DFT) | Energies of reactants, products, intermediates, and transition states. | Determines the thermodynamic and kinetic feasibility of a proposed pathway. sciforum.net |
| Intrinsic Reaction Coordinate (IRC) Calculation | Delineates the lowest energy path connecting reactants to products. | Provides a step-by-step "movie" of the reaction, confirming the sequence of events. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models a small, reactive part of a large system with high accuracy (QM) and the rest with lower-level methods (MM). | Allows for the study of reactions in complex environments, such as with enzymes or in solution. diva-portal.org |
| United Reaction Valley Approach (URVA) | Partitions the reaction path into chemically meaningful phases. | Offers a detailed characterization of each stage of the chemical transformation. smu.edu |
Applications of 4 Nitrobutanamide in Advanced Organic Synthesis
Role as a Key Synthetic Reagent
4-Nitrobutanamide's reactivity makes it a valuable reagent in several synthetic transformations. Its bifunctional nature, possessing both a nitro group and an amide, allows for its participation in a variety of chemical reactions, leading to the formation of diverse and valuable chemical entities.
Quinoxaline (B1680401) derivatives are an important class of nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals, dyes, and functional materials. sigmaaldrich.com The synthesis of these scaffolds often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. iris-biotech.de this compound has been identified as a useful reagent in the synthesis of quinoxaline derivatives. biosynth.com While specific reaction details with this compound are proprietary or less commonly documented in widely available literature, the general mechanism for quinoxaline formation involves the reaction of o-phenylenediamine with a dicarbonyl species. researchgate.net The reaction is believed to proceed through an acid-catalyzed condensation, where the carbonyl groups are activated, facilitating the attack of the diamine, followed by dehydration and cyclization to yield the quinoxaline product. researchgate.net The mechanism for the reaction involving this compound has been studied using electrospray ionization mass spectrometry. biosynth.com
The general synthesis of quinoxalines can be achieved through various methods, including the condensation of o-phenylenediamines with α-diketones, which is a common and effective approach. researchgate.net Catalysts such as camphorsulfonic acid have been employed to facilitate this reaction at room temperature. researchgate.net
Table 1: General Methods for Quinoxaline Synthesis
| Reactants | Catalyst/Conditions | Product Class |
|---|---|---|
| o-phenylenediamine, 1,2-dicarbonyl compounds | Camphorsulfonic acid, ethanol, room temperature | Quinoxaline derivatives |
| o-phenylenediamine, α-diketones | SiO2@PPA | 2,3-diphenylquinoxalines |
This table provides an overview of general synthetic routes to quinoxalines, the class of compounds for which this compound is a reagent.
The synthesis of amides is a cornerstone of organic chemistry due to the prevalence of the amide bond in pharmaceuticals and biologically active compounds. chemistryviews.org this compound also serves as a building block in the synthesis of activated ammonium (B1175870) amides. biosynth.com The activation of amides is a key strategy to enhance their reactivity in subsequent transformations. While the direct reaction of esters with amines to form amides can be challenging, the use of activated species can facilitate this process. libretexts.org The conversion of a carboxylic acid to a more electrophilic form, such as an acyl chloride or anhydride (B1165640), allows for ready reaction with primary and secondary amines to yield the corresponding amides. nih.gov
Synthons in Complex Molecule Construction
In retrosynthetic analysis, a "synthon" is a conceptual fragment that assists in the design of a synthetic route by representing a potential starting material. googleapis.com this compound and its derivatives can function as valuable synthons, providing a four-carbon chain with versatile functional handles at each end.
The nitro group in this compound can be readily reduced to an amine, while the amide functionality can be hydrolyzed to a carboxylic acid, offering pathways to a variety of biologically active molecules. A notable example of a related compound's application is the use of N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide as a synthon in the synthesis of 3,3-difluoropyrrolidine (B39680) hydrochloride. researchgate.netresearchgate.net This fluorinated pyrrolidine (B122466) is an important building block for various biologically active compounds. researchgate.netresearchgate.net The synthesis commences from 2-chloro-2,2-difluoroacetic acid and proceeds through the crystalline nitrobutanamide derivative. researchgate.netresearchgate.net This highlights the utility of the nitrobutanamide framework as a precursor to complex, biologically relevant heterocyclic structures. The reduction of this compound itself to 4-aminobutyramide has also been documented, providing a direct route to a GABA-related compound. google.com
Table 2: Synthesis of a Biologically Active Precursor via a Nitrobutanamide Synthon
| Starting Material | Key Intermediate | Final Product | Biological Relevance of Final Product |
|---|
Contributions to Medicinal Chemistry Scaffold Synthesis
A "scaffold" in medicinal chemistry refers to the core structure of a molecule that is common among a series of compounds with a particular biological activity. nih.govnih.gov The modification of these scaffolds is a key strategy in drug discovery. orgsyn.org The structural features of this compound make it an intriguing candidate for incorporation into various medicinal scaffolds. Patents have disclosed the inclusion of "nitrobutanamide" in lists of compounds for creating libraries of molecules with potential therapeutic applications, such as saponin (B1150181) analogues. googleapis.com
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminus and reactive side chains of amino acids. iris-biotech.de While there is no direct evidence of this compound being used as a protecting group, the closely related p-nitrobenzyloxycarbonyl (pNZ) group serves as an excellent example of a nitro-containing moiety employed for this purpose. luxembourg-bio.comub.eduluxembourg-bio.com The pNZ group is used for the temporary protection of the α-amino group in solid-phase peptide synthesis. luxembourg-bio.comub.edu
The key features of the pNZ protecting group are its stability to the conditions used for the removal of other common protecting groups like Fmoc and Boc, and its own facile removal under neutral conditions. luxembourg-bio.comub.edu The deprotection of the pNZ group is typically achieved through the reduction of the nitro group to an amine, which then triggers a cascade reaction to release the free amino group of the peptide. ub.edu This orthogonality makes the pNZ group particularly useful in the synthesis of complex peptides, such as cyclic or branched structures, and for preventing side reactions like diketopiperazine formation. ub.eduluxembourg-bio.com
Table 3: The p-Nitrobenzyloxycarbonyl (pNZ) Group in Peptide Synthesis
| Protecting Group | Structure | Method of Removal | Key Advantages |
|---|
This table illustrates the application of a nitro-containing protecting group in peptide synthesis, a role for which derivatives of this compound could be conceptually adapted.
Influence of Nitro Groups on Bioactivity in Pharmaceutical Development
The nitro group (–NO₂) is a unique and influential functional group in the realm of pharmaceutical development, capable of profoundly modulating the biological activity of a molecule. nih.govmdpi.com Its presence can be a double-edged sword; it can act as a key pharmacophore responsible for a drug's therapeutic effect, but it can also be a toxicophore, contributing to adverse effects. nih.gov The influence of the nitro group on a drug's bioactivity stems from its distinct electronic and physicochemical properties.
The nitro group is a strong electron-withdrawing group, a characteristic that significantly impacts the electronic distribution within a molecule. svedbergopen.comscielo.br This electron-withdrawing nature can affect a drug's polarity, solubility, and its ability to bind to biological receptors. scielo.br By altering the electronic properties of a molecule, the nitro group can enhance interactions with specific amino acid residues in proteins, thereby increasing the drug's potency and selectivity. nih.gov
A critical aspect of the bioactivity of many nitro-containing drugs is their ability to undergo bioreduction in biological systems. scielo.brnih.gov This process often involves the enzymatic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as nitro radical anions. nih.gov These reactive intermediates can then exert a therapeutic effect, often by inducing oxidative or nitrosative stress, which can be cytotoxic to pathogenic microorganisms or cancer cells. nih.govsvedbergopen.com This mechanism of action is central to the efficacy of many antimicrobial and anticancer agents. acs.org For example, the antibacterial and antiprotozoal activity of metronidazole (B1676534) is dependent on the reductive activation of its nitro group within anaerobic organisms. svedbergopen.com
The nitro group is also considered a bioisostere for the carboxylic acid group in some medicinal chemistry applications. prismbiolab.comdrughunter.comnih.gov Bioisosteres are functional groups with similar steric and electronic properties that can be interchanged to improve a drug's pharmacokinetic or pharmacodynamic profile. While not a perfect mimic, the nitro group can sometimes replace a carboxylic acid to modulate properties like acidity and cell permeability, although this strategy is highly context-dependent. prismbiolab.comresearchgate.net
The following table provides examples of nitro-containing drugs and summarizes the influence of the nitro group on their bioactivity:
| Drug | Therapeutic Class | Influence of the Nitro Group on Bioactivity |
| Nitroglycerin | Vasodilator | The nitro groups are enzymatically reduced to release nitric oxide (NO), a potent vasodilator that relaxes smooth muscle and increases blood flow. svedbergopen.com |
| Nitrofurantoin | Antibacterial | The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA and other macromolecules. svedbergopen.com |
| Metronidazole | Antibacterial, Antiprotozoal | Undergoes reductive activation of the nitro group in anaerobic bacteria and protozoa, leading to the formation of cytotoxic products that disrupt DNA synthesis. svedbergopen.com |
| Nifedipine | Calcium Channel Blocker | The presence of the nitro group is a key structural feature for its activity as a dihydropyridine (B1217469) calcium channel blocker, used in the treatment of hypertension. nih.gov |
| Nitazoxanide | Antiparasitic | The nitro group is essential for its broad-spectrum antiparasitic activity, which involves the disruption of energy metabolism in anaerobic parasites. svedbergopen.com |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. For 4-nitrobutanamide, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding its carbon framework and the electronic environment of its atoms.
Proton (¹H) NMR Spectral Analysis of Nitro Amides
In the ¹H NMR spectrum of an aliphatic nitro amide like this compound, the chemical shifts of protons are influenced by the electron-withdrawing effects of both the nitro and amide groups. The protons on the carbon adjacent to the nitro group (α-protons) are expected to be the most deshielded and thus appear at the highest chemical shift among the aliphatic protons. Conversely, the protons on the carbon adjacent to the carbonyl group of the amide (α'-protons) will also be deshielded.
The N-H protons of the primary amide typically appear as a broad signal. libretexts.org The exact chemical shift of these labile protons can vary depending on factors such as solvent, concentration, and temperature. libretexts.org
Based on the structure of this compound (O₂N-CH₂-CH₂-CH₂-CONH₂), the following proton signals are anticipated:
-CH₂-NO₂ (C4): A triplet at a relatively high chemical shift for aliphatic protons, due to the strong deshielding effect of the nitro group.
-CH₂-CH₂-NO₂ (C3): A multiplet (quintet) with a chemical shift influenced by the adjacent methylene (B1212753) groups.
-CH₂-CONH₂ (C2): A triplet, deshielded by the adjacent carbonyl group.
-CONH₂: One or two broad signals for the amide protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₂-NO₂ | ~4.4 | Triplet (t) |
| -CH₂-CONH₂ | ~2.3 | Triplet (t) |
| -CH₂-CH₂-CH₂- | ~2.1 | Quintet (quin) |
| -CONH₂ | ~5.5 - 7.5 | Broad Singlet (br s) |
Carbon (¹³C) NMR Spectral Analysis of Nitro Amides
In ¹³C NMR spectroscopy, the chemical shifts are indicative of the electronic environment of each carbon atom. compoundchem.com For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the molecule. The carbon atom attached to the nitro group is significantly deshielded and appears at a higher chemical shift compared to the other methylene carbons. The carbonyl carbon of the amide group will have the highest chemical shift in the spectrum. compoundchem.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | ~174 |
| -CH₂-NO₂ (C4) | ~75 |
| -CH₂-CONH₂ (C2) | ~32 |
| -CH₂-CH₂-NO₂ (C3) | ~25 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. quora.com
Identification of Amide and Nitro Functional Groups
The IR spectrum of this compound is expected to show strong, characteristic absorption bands for both the primary amide and the aliphatic nitro functional groups.
The primary amide group gives rise to several distinct bands:
N-H Stretching: Two bands are typically observed for a primary amide in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgquora.com
C=O Stretching (Amide I band): A very strong and sharp absorption band is expected in the range of 1640-1690 cm⁻¹. quora.com
N-H Bending (Amide II band): A strong band usually appears between 1550-1640 cm⁻¹. quora.com
The aliphatic nitro group also has characteristic absorption bands:
Asymmetric N-O Stretching: A strong absorption band typically appears around 1550 cm⁻¹. quora.comspectroscopyonline.com
Symmetric N-O Stretching: A medium to strong intensity band is found near 1365 cm⁻¹. quora.comspectroscopyonline.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Amide | N-H Stretch (asymmetric & symmetric) | ~3350 and ~3180 | Medium-Strong |
| Amide | C=O Stretch (Amide I) | ~1650 | Strong |
| Amide | N-H Bend (Amide II) | ~1620 | Medium-Strong |
| Nitro | N-O Asymmetric Stretch | ~1550 | Strong |
| Nitro | N-O Symmetric Stretch | ~1370 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
Electrospray Ionization Mass Spectrometry in Mechanism Elucidation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for studying reaction mechanisms in solution. researchgate.netresearchgate.net It allows for the gentle transfer of ions, including thermally labile intermediates and reactants, from the liquid phase to the gas phase for mass analysis. scispace.com This capability enables the real-time monitoring of reaction progress and the detection and characterization of transient species that might otherwise be unobservable. researchgate.net
In the context of reactions involving this compound, ESI-MS could be employed to:
Monitor Reactants and Products: Track the consumption of this compound and the formation of products over time.
Detect Reaction Intermediates: Identify and structurally characterize key intermediates by "fishing" them out of the reaction mixture. researchgate.net For example, in a base-catalyzed reaction, the deprotonated form of the amide or an aci-nitro intermediate could potentially be observed.
Probe Ion-Molecule Reactions: Tandem mass spectrometry (MS/MS) experiments can be performed on mass-selected ions to investigate their intrinsic reactivity and fragmentation pathways in the gas phase, providing insights into the reaction mechanism without the influence of solvent or counter-ions. rsc.org
The ability of ESI-MS to provide a snapshot of the species present in a reacting solution makes it a powerful tool for elucidating complex reaction pathways involving nitro amides. researchgate.net
Application in Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₄H₈N₂O₃, the nominal molecular weight is 132 g/mol .
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 132. The stability of the molecular ion can be influenced by the presence of the nitro and amide functional groups. Aliphatic nitro compounds, in particular, may sometimes exhibit a weak or even absent molecular ion peak due to facile fragmentation.
The fragmentation of this compound is anticipated to be driven by the functional groups present. Key fragmentation pathways for aliphatic amides and nitroalkanes can be used to predict the observed fragment ions. A primary amide, such as butanamide, often shows a prominent peak resulting from McLafferty rearrangement if a γ-hydrogen is available. For this compound, this rearrangement is less likely in its direct form involving the amide group due to the position of the nitro group.
However, characteristic cleavages are expected. The fragmentation of the alkyl chain and losses related to the nitro and amide groups will dominate the spectrum. For instance, the loss of the nitro group (NO₂) would result in a fragment ion at m/z 86. The loss of a hydroxyl radical (•OH) from the nitro group, a common fragmentation for aliphatic nitro compounds, would lead to a peak at m/z 115.
Alpha-cleavage adjacent to the carbonyl group of the amide is a common fragmentation pathway for amides. This would lead to the formation of the [C₃H₆NO₂]⁺ ion at m/z 104 or the [CONH₂]⁺ ion at m/z 44. Cleavage of the C-C bond between the second and third carbon atoms could yield fragments such as [CH₂CH₂NO₂]⁺ at m/z 76 and [CH₂CONH₂]⁺ at m/z 58.
Based on the fragmentation patterns of related molecules like 1-nitrobutane (B1203751) and butanamide, a plausible mass spectrum for this compound can be constructed. The mass spectrum of 1-nitrobutane shows significant peaks corresponding to the loss of the nitro group and cleavage of the alkyl chain. Similarly, the mass spectrum of butanamide is characterized by fragments arising from the cleavage of the alkyl chain and the amide group.
A summary of the expected key fragment ions in the mass spectrum of this compound is presented in the interactive data table below.
| m/z | Proposed Fragment Ion | Possible Neutral Loss |
| 132 | [C₄H₈N₂O₃]⁺ | (Molecular Ion) |
| 115 | [C₄H₇N₂O₂]⁺ | •OH |
| 86 | [C₄H₈NO]⁺ | •NO₂ |
| 76 | [C₂H₄NO₂]⁺ | CH₂CONH₂ |
| 58 | [C₂H₄NO]⁺ | CH₂CH₂NO₂ |
| 44 | [CONH₂]⁺ | C₃H₆NO₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophores present in this compound are the nitro group (NO₂) and the amide carbonyl group (C=O).
The nitro group in nitroalkanes typically exhibits a weak absorption band in the UV region corresponding to an n → π* transition. This transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to an anti-bonding π* orbital. For simple nitroalkanes, this absorption maximum (λ_max) is generally observed in the range of 270-280 nm. A study on the absorbance of the nitro functional group in the vacuum UV region also notes that nitroalkanes show a characteristic absorption around 200 nm. nist.gov
The amide carbonyl group also displays a weak n → π* transition, which is typically observed in the region of 210-220 nm. Additionally, a more intense π → π* transition for the amide group occurs at shorter wavelengths, usually below 200 nm.
For this compound, it is expected that the UV-Vis spectrum will be a composite of the absorptions of these two chromophores. The n → π* transition of the nitro group is likely to be the most distinct feature in the near-UV region. The absorption maximum is not expected to be significantly shifted from that of simple nitroalkanes, as the amide group is not in conjugation with the nitro group.
The expected UV-Vis absorption data for this compound is summarized in the interactive data table below. The molar absorptivity (ε) for n → π* transitions is generally low.
| Chromophore | Electronic Transition | Expected λ_max (nm) | Expected Molar Absorptivity (ε) |
| Nitro Group (NO₂) | n → π | ~275 | Low |
| Amide (C=O) | n → π | ~215 | Low |
It is important to note that the solvent used can influence the position and intensity of the absorption bands. Polar solvents can lead to a blue shift (hypsochromic shift) of n → π* transitions.
Computational Chemistry Investigations of 4 Nitrobutanamide Systems
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations provide fundamental insights into the behavior of chemical systems at the atomic and electronic levels. For a molecule such as 4-nitrobutanamide, these computational techniques are indispensable for understanding its intrinsic properties, including geometry, stability, and electronic charge distribution. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. Rather than calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.
In the context of nitro-containing organic compounds, DFT is frequently employed to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties such as dipole moments and molecular orbital energies. researchgate.net Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used for such studies, often in conjunction with Pople-style basis sets. researchgate.netnih.gov For instance, theoretical investigations on related nitro compounds have successfully used DFT to analyze parameters that lead to molecular stability. ufms.br Applying DFT to this compound would allow for a detailed mapping of its electron density, highlighting the electron-withdrawing effects of the nitro (-NO₂) and carbonyl (-C=O) groups and their influence on the molecule's reactivity and intermolecular interactions.
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. q-chem.com While computationally less intensive than more advanced methods, the HF approximation inherently neglects electron correlation—the way electrons instantaneously avoid each other. epfl.ch This omission can lead to inaccuracies, particularly in predicting reaction energies and describing systems with stretched bonds. epfl.chststephens.net.in
To address this limitation, post-Hartree-Fock methods have been developed to systematically include electron correlation. ststephens.net.inresearchgate.net These methods use the HF wavefunction as a starting point and apply corrections. Common post-HF methods include:
Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is widely used as it typically recovers a significant portion (80-90%) of the correlation energy at a moderate computational cost. ststephens.net.in
Configuration Interaction (CI): CI methods create a more accurate wavefunction by forming a linear combination of the HF determinant and determinants corresponding to electronically excited states. ststephens.net.in While conceptually straightforward, full CI (including all possible excited determinants) is computationally prohibitive for all but the smallest molecules. epfl.ch
For a molecule like this compound, an HF calculation would provide a reasonable first approximation of its geometry and orbital energies. However, for higher accuracy in energy calculations, MP2 or other correlation methods would be necessary.
The accuracy of any ab initio calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. core.ac.uk The selection of a basis set represents a compromise between the desired accuracy and the available computational resources.
Commonly used basis sets in computational chemistry can be categorized as follows:
Pople-style basis sets (e.g., 6-31G(d,p)): These are split-valence basis sets, meaning they use multiple functions to describe valence electrons and a single function for core electrons. The addition of polarization functions (d,p) allows for more flexibility in describing bonding by accounting for non-spherical electron distributions. reddit.com
Dunning's correlation-consistent basis sets (e.g., cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit as the size of the basis set increases, making them ideal for high-accuracy calculations where electron correlation is important.
Diffuse functions (e.g., aug-cc-pVTZ): The addition of diffuse functions (indicated by "aug-" or a "+" sign) is important for describing systems with diffuse electron density, such as anions or molecules with lone pairs. researchgate.net
For optimizing the geometry of this compound, a basis set like 6-31G(d,p) would likely provide reliable results. For more accurate energy calculations, a larger basis set such as cc-pVTZ would be more appropriate.
| Basis Set Type | Example | Description | Typical Application |
|---|---|---|---|
| Minimal | STO-3G | Uses the minimum number of functions to represent each atom's electrons. | Very rough initial calculations; largely outdated for research. |
| Pople Style (Split-Valence) | 6-31G | Core electrons are described by one function while valence electrons are described by two (a "split"). | Initial geometry optimizations of organic molecules. |
| Pople Style (Polarized) | 6-31G(d,p) | Adds polarization functions to heavy atoms (d) and hydrogens (p) to describe anisotropic electron density in bonds. | Standard for geometry optimizations and frequency calculations. |
| Dunning (Correlation Consistent) | cc-pVDZ, cc-pVTZ | Designed to systematically recover correlation energy as the basis set size increases (D-double, T-triple zeta). | High-accuracy energy calculations and property predictions. |
| Pople Style (Diffuse) | 6-31+G(d) | Adds diffuse functions to heavy atoms to better describe lone pairs and anions. | Calculations on anions or systems where weak interactions are important. |
Conformational Analysis and Molecular Dynamics Simulations
While electronic structure calculations provide a static picture of a molecule at its energy minimum, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations are computational tools used to explore the flexibility of molecules and their behavior over time.
Molecules with rotatable single bonds, such as the aliphatic chain in this compound, can adopt numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations (local and global minima on the potential energy surface) and to determine the energy barriers between them.
Computational methods can predict stable conformers by systematically rotating bonds and calculating the energy of each resulting structure. The relative stability of different conformers at a given temperature can be estimated from their energy differences using the Boltzmann distribution. Studies on similar flexible molecules show that solvent effects can significantly influence the stability and preference for certain conformations. nih.gov For this compound, key dihedral angles to investigate would be those around the C-C bonds of the butyl chain and the C-N bond connecting to the nitro group. Such an analysis would reveal the preferred folded or extended shapes of the molecule, which is crucial for understanding how it might interact with other molecules or biological receptors.
Understanding how a small molecule interacts with a biological target, such as a protein or enzyme, is a cornerstone of drug discovery and molecular biology. nih.gov Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing these interactions. nih.govresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target protein to form a stable complex. Docking algorithms explore various binding poses and use a scoring function to estimate the binding affinity, typically expressed in kcal/mol. nih.gov The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. researchgate.net For example, in studies of other nitro-containing compounds, docking has revealed critical hydrogen bonding between the nitro group and active site residues of an enzyme. researchgate.net
Molecular Dynamics (MD) Simulations: Following a docking study, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time (typically nanoseconds to microseconds). nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a dynamic view of how the ligand and protein behave in a simulated physiological environment. nih.gov This can confirm whether the interactions identified in docking are maintained and reveal conformational changes in the protein or ligand upon binding.
| This compound Group | Hypothetical Target Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Amide (-CONH₂) N-H | Aspartate 152 (Oxygen) | Hydrogen Bond | 2.9 |
| Amide (-C=O) Oxygen | Arginine 110 (N-H) | Hydrogen Bond | 2.8 |
| Nitro (-NO₂) Oxygen | Serine 95 (O-H) | Hydrogen Bond | 3.1 |
| Butyl Chain (-CH₂-CH₂-) | Leucine 45 | Hydrophobic | 3.8 |
| Butyl Chain (-CH₂-CH₂-) | Valine 150 | Hydrophobic | 4.0 |
Quantum Chemical Composite Methods for Thermochemical Properties
Quantum chemical composite methods are powerful computational tools for accurately determining the thermochemical properties of molecules like this compound. These methods, also known as thermochemical recipes, achieve high accuracy by combining the results of several calculations. nsc.ru They typically merge high-level theory calculations with small basis sets and lower-level theory calculations with larger basis sets to approximate a high-level calculation with a very large basis set, which would be computationally expensive. wikipedia.org The goal is to achieve "chemical accuracy," generally defined as within 1 kcal/mol of the experimental value. wikipedia.org
For molecules such as nitroalkanes, which are foundational to understanding energetic materials, accurate thermochemical data is crucial. nsc.runih.gov Composite methods like the Gaussian-n (G_n_) theories (e.g., G3 and G4) have been shown to provide reliable results for the enthalpies of formation of nitroalkanes and their isomers. nsc.runih.gov The G4 and G4(MP2) methods, in particular, are considered to be at or near thermochemical accuracy (±4.2 kJ/mol) for many organic compounds. researchgate.netchemrxiv.org These methods involve a series of calculations, including geometry optimization, frequency calculation for zero-point vibrational energy, and single-point energy calculations at different levels of theory and with various basis sets, which are then combined to yield a final, highly accurate energy. wikipedia.org
The thermochemical properties of this compound, while not extensively documented in experimental literature, can be reliably predicted using these composite methods. The calculated properties would include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°). This data is invaluable for understanding the stability and potential reactivity of the compound.
Below is an illustrative table of thermochemical properties for this compound, as would be predicted by a high-level quantum chemical composite method like G4.
| Thermochemical Property | Predicted Value | Units |
| Standard Enthalpy of Formation (Gas Phase) | -250.5 | kJ/mol |
| Standard Gibbs Free Energy of Formation (Gas Phase) | -135.2 | kJ/mol |
| Standard Entropy (Gas Phase) | 380.1 | J/(mol·K) |
Machine Learning Applications in Chemical Research
Machine learning (ML) is increasingly being employed in chemical research to predict molecular properties and accelerate the discovery of new molecules and materials. researchgate.netnih.gov For a compound like this compound, ML models can be trained on large datasets of known molecules to predict a wide range of properties, including solubility, reactivity, and potential biological activity. researchgate.net
One of the key advantages of machine learning is its ability to identify complex patterns in data that may not be immediately obvious to human researchers. pku.edu.cn By using molecular descriptors, which are numerical representations of a molecule's structure and properties, ML algorithms can build predictive models. These descriptors can range from simple constitutional indices to more complex quantum chemical parameters. pku.edu.cn
In the context of this compound, machine learning could be applied in several ways:
Property Prediction: An ML model could be trained to predict physical properties such as melting point, boiling point, and solubility in various solvents. This would be particularly useful given the limited experimental data available for this compound.
Reactivity Prediction: Machine learning models have been successfully used to predict the outcomes of chemical reactions, including amide bond synthesis. pku.edu.cnresearchgate.netchemistryworld.com A model could be developed to predict the reactivity of the nitro and amide functional groups in this compound under different reaction conditions.
Biological Activity Screening: By training on datasets of molecules with known biological activities, an ML model could predict the potential for this compound to interact with biological targets, thus guiding further experimental investigation in drug discovery. researchgate.net
The development of such machine learning models typically involves selecting an appropriate algorithm (e.g., random forest, support vector machines, or neural networks), training it on a curated dataset, and validating its predictive performance. researchgate.net
The following is a hypothetical data table illustrating the types of properties of this compound that could be predicted using machine learning models.
| Property | Predicted Value | Model Type |
| Aqueous Solubility (logS) | -1.2 | Random Forest |
| Melting Point (°C) | 85.3 | Neural Network |
| Potential for hERG Inhibition (Probability) | 0.15 | Support Vector Machine |
Note: The data in this table is for illustrative purposes only to demonstrate the potential applications of machine learning in chemical research for a molecule like this compound. The predicted values are not based on actual model outputs.
Biological and Medicinal Chemistry Relevance of 4 Nitrobutanamide Analogues
General Biological Activities of Nitro Compounds
Nitro-containing compounds exhibit a wide array of biological activities, stemming from the unique electronic properties of the nitro group. nih.gov This functional group is a strong electron-withdrawing group, which can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov
The antimicrobial effects of nitro compounds are well-documented. nih.gov Many nitro-containing molecules are cornerstone treatments for various infections. nih.gov Their mechanism of action often involves the reduction of the nitro group within the microbial cell, leading to the formation of toxic intermediates such as nitroso and superoxide (B77818) species. nih.govrsc.org These reactive species can then covalently bind to cellular macromolecules like DNA, causing damage and ultimately leading to cell death. nih.govrsc.org
A notable example is the 5-nitroimidazole moiety found in drugs like metronidazole (B1676534), which is effective against anaerobic bacteria and protozoa. nih.gov The presence of a nitro group at the C-5 position of a furan (B31954) ring is also considered essential for the antibacterial activity of nitrofurans. mdpi.com The antimicrobial spectrum of nitro compounds is broad, encompassing bacteria, fungi, and protozoa. nih.govmdpi.com
Table 1: Examples of Nitro Compounds with Antimicrobial Activity
| Compound Class | Example | Mechanism of Action |
|---|---|---|
| 5-Nitroimidazoles | Metronidazole | Intracellular reduction to toxic radical anions that damage DNA. nih.gov |
| Nitrofurans | Nitrofurantoin | Enzymatic reduction to reactive intermediates that inhibit cellular respiration and damage DNA. mdpi.com |
| Nitroaromatics | Chloramphenicol | Inhibition of protein synthesis by binding to the 50S ribosomal subunit. nih.gov |
The utility of nitro compounds extends to the treatment of cancer and parasitic diseases. nih.govresearchgate.net In oncology, nitroaromatic compounds have been synthesized and evaluated for their growth inhibitory activity against various human cancer cell lines. ijpbs.com Some of these compounds have demonstrated high antiproliferative activity. ijpbs.com The mechanism of action for some of these antineoplastic agents is related to their alkylating properties, facilitated by the presence of a good leaving group in addition to the nitro functionality. ijpbs.com Furthermore, nitro compounds can act as bioreductive prodrugs, which are activated under the hypoxic conditions often found in solid tumors. nih.gov In the absence of oxygen, the nitro group is reduced to reactive intermediates that are toxic to cancer cells. nih.gov
In the realm of antiparasitic agents, nitroaromatic compounds have shown activity against parasites such as Plasmodium falciparum, the causative agent of malaria. nih.gov The antiplasmodial activity of these compounds is correlated with their reduction potential. nih.gov The efficacy of these prooxidant antiparasitic agents can be achieved through a combined action of inhibiting antioxidant enzymes and rapid reduction by single-electron transferring dehydrogenases. nih.gov The nitro group can be considered both a pharmacophore and a toxicophore, contributing to the death of microorganisms and parasites through the generation of oxidative stress. nih.govresearchgate.net
Applications in Drug Discovery and Development
The unique characteristics of the nitro group make it a valuable tool in drug discovery and development, where it can be incorporated into molecular scaffolds to modulate biological activity. nih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of drug candidates. For nitro-containing compounds, SAR studies have revealed key insights. For instance, in the case of 1,4-benzodiazepin-2-ones, the presence of a nitro group or a halogen at the 7-position enhances the therapeutic action. mdpi.com Similarly, for 1,4-dihydropyridine (B1200194) derivatives, the presence of a nitro group in the structure is a key feature for their activity as calcium channel blockers. youtube.com
The position of the nitro group on a molecule can significantly impact its biological activity. biosynth.com SAR studies on nitroaromatic compounds have also highlighted the importance of other structural features, such as the presence of good leaving groups, which can influence the mechanism of action. ijpbs.com The concerted influence of various structural and electronic factors in nitro-aromatic compounds makes the development of SARs a significant challenge, yet mathematical models have shown promise in predicting the mutagenic activity of these compounds.
4-Nitrobutanamide in Peptide and Amino Acid Chemistry
Use as Amino Protecting Groups in Peptide Synthesis
Current scientific literature does not provide significant evidence or detailed research on the application of this compound or its close analogues specifically as protecting groups for the α-amino function of amino acids during peptide synthesis. The established methodologies for peptide synthesis predominantly rely on well-characterized protecting groups such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), which offer reliable and predictable cleavage under specific conditions. While other nitro-containing aromatic groups, such as the 4-nitrobenzenesulfonyl (nosyl) group, have been investigated for amine protection, the utility of an aliphatic nitro-amide like this compound for this purpose is not a focal point of available research.
Incorporation into Modified Amino Acid Derivatives
The incorporation of nitro-containing amino acid analogues into peptide backbones is a strategy to create modified peptides with altered conformations and potential biological activities. These analogues, which include β-nitro-α-amino acids and γ-nitro-α-amino acids, can be considered derivatives related to the fundamental structure of this compound.
One notable application involves the use of β-nitro-α-amino acids in solid-phase peptide synthesis. These compounds serve as precursors to α,β-dehydroamino acid residues within a peptide sequence. The synthesis of these β-nitro-α-amino acids can be achieved through methods such as the reaction of bromoglycine derivatives with alkyl nitronates or a three-component coupling of amines, nitroalkanes, and glyoxalate.
Once the N-protected β-nitro-α-amino acid is incorporated into a peptide chain via solid-phase synthesis, the nitro group can be eliminated as nitrous acid. This elimination can occur either during the cleavage of the peptide from the resin or in a subsequent step, leading to the formation of a dehydroamino acid residue at that position. This method has been successfully applied to the synthesis of various tripeptides.
The following table summarizes the synthesis of a tripeptide containing a dehydrovaline residue, derived from a β-nitro-α-amino acid precursor.
| Precursor Amino Acid | Coupling Partner | Resulting Peptide Structure (after elimination) |
| N-t-Boc-β-nitrovaline | Dipeptide on Merrifield resin | A tripeptide containing a dehydrovaline residue |
| N-t-Boc-nitrocyclopentylglycine | Dipeptide on Merrifield resin | A tripeptide containing a nitrocyclopentylglycine-derived residue |
This interactive table is based on research into the use of β-nitro-α-amino acids in solid-phase peptide synthesis.
It is important to note that the success of this method can be dependent on the structure of the β-nitro-α-amino acid. For instance, while it has been successful with β,β-disubstituted derivatives and N-methyl-β-nitronorvaline, it has been reported to be unsuccessful with β-nitroalanine.
The synthesis of γ-amino acids that contain a nitro group represents another avenue for incorporating this compound-like structures into peptides. These modified amino acids can influence the secondary structure of peptides, potentially inducing specific folding patterns such as helices.
A stereoselective synthesis approach for cyclically constrained γ-amino acids involves the organocatalytic Michael addition of an aldehyde to a nitroalkene, such as 1-nitrocyclohexene. This reaction can produce optically active β-substituted-δ-nitro alcohols with high enantiomeric excess. These intermediates can then be converted into the corresponding Boc-protected γ-amino acids. The incorporation of these constrained γ-residues into α/γ-peptides has been shown to favor helical conformations.
The table below outlines the scope of the Michael addition reaction for the synthesis of precursors to these modified γ-amino acids.
| Aldehyde Reactant | Catalyst | Product (β-substituted-δ-nitro alcohol) | Enantiomeric Excess (e.e.) |
| Isovaleraldehyde | Pyrrolidine (B122466) derivative | Optically active nitro alcohol | 96-99% |
| Aldehyde with a protected lysine-like side chain | Pyrrolidine derivative | Optically active nitro alcohol | High |
This interactive table illustrates the stereoselective synthesis of precursors for constrained γ-amino acids containing a nitro group.
The ability to introduce these unique, nitro-containing building blocks into peptide chains opens up possibilities for creating novel peptide structures with tailored conformational properties.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for synthesizing 4-nitrobutanamide and its derivatives is a continuous area of research. Traditional synthetic routes can sometimes be lengthy or require harsh reaction conditions. mdpi.com Future research is likely to focus on the development of more sustainable and atom-economical synthetic strategies. This includes the exploration of catalytic annulation reactions, which are powerful tools for constructing cyclic and heterocyclic structures with high precision. mdpi.com The use of greener mediators and computational chemistry to predict and optimize reaction pathways are anticipated to be key areas of development. mdpi.com
One area of interest is the use of novel catalysts to promote the synthesis. For instance, research into the use of iodine and iodide additives has shown promise in promoting annulation reactions to form pyrimidine (B1678525) rings. mdpi.com While current methods may require high temperatures, future work will likely aim to optimize these conditions for broader applicability. mdpi.com Another approach involves the use of metal-free synthesis protocols, such as those employing methanesulfonic acid (MSA) and sodium iodide (NaI), which have demonstrated high efficiency and a broad substrate scope for creating quinoline (B57606) derivatives. mdpi.com
Furthermore, the development of one-pot synthesis protocols is a significant trend. These methods, which involve multiple reaction steps in a single reaction vessel, can improve efficiency and reduce waste. For example, a protocol for producing a pyrimidine ring through a [4+2] annulation reaction in one pot has been reported. mdpi.com
Advanced Mechanistic Studies
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. Advanced analytical techniques are being increasingly employed to gain detailed mechanistic insights. For instance, in situ illumination Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for studying photochemical reactions in real-time. uni-regensburg.de This technique allows for reaction profiling, the structural determination of intermediates, and the investigation of dark pathways. uni-regensburg.de
Kinetic studies, combined with spectroscopic and electrochemical approaches, are essential for elucidating reaction pathways. unc.edu For example, mechanistic studies on nucleophilic aromatic substitution reactions have supported a unified mechanism where arene oxidation is the dominant pathway. unc.edu Understanding the role of intermediates and the factors that influence reaction rates, such as the nature of the catalyst and solvent, is a key focus. Advanced techniques like photoionization and photoelectron photoion coincidence spectroscopy are being used to detect and identify reactive intermediates in the gas phase with high sensitivity and selectivity. rsc.org
Computational modeling plays a vital role in complementing experimental studies. Density Functional Theory (DFT) calculations, for instance, can be used to model reaction pathways and predict the stability of intermediates and transition states. This integrated approach, combining experimental and computational methods, provides a comprehensive understanding of reaction mechanisms.
Development of Diverse Analogue Libraries
The synthesis and evaluation of diverse libraries of this compound analogues are critical for exploring their potential applications, particularly in medicinal chemistry. The structural complexity and the presence of functional groups like the nitro and amide moieties suggest that analogues of this compound could exhibit a range of biological activities. ontosight.ai The nitro group, in particular, is a known pharmacophore that can be strategically incorporated into drug structures to enhance bioactivity and can undergo metabolic reduction in the body, which is often key to the pharmacological activity of nitro-containing compounds. mdpi.com
The development of analogue libraries allows for the systematic exploration of structure-activity relationships (SAR). By modifying different parts of the this compound scaffold, researchers can identify key structural features responsible for a particular biological effect. For example, the synthesis of a series of 4-substituted proline amides was crucial in identifying a potent and selective inhibitor of dipeptidyl peptidase IV for the potential treatment of type 2 diabetes. researchgate.net
Future efforts in this area will likely focus on creating libraries with greater structural diversity. This can be achieved through combinatorial chemistry approaches and by exploring a wider range of building blocks and synthetic reactions. The goal is to generate a collection of compounds that can be screened for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. uvic.canih.gov
Integration of In Silico and Experimental Approaches for Drug Design
The integration of computational (in silico) and experimental methods is a powerful strategy for accelerating the drug discovery and design process. jpionline.org In silico techniques, such as Computer-Aided Drug Design (CADD), can significantly reduce the time and cost associated with identifying and optimizing new drug candidates. frontiersin.org
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two major CADD approaches. jpionline.org SBDD relies on the three-dimensional structure of a biological target, which can be determined experimentally or predicted using computational methods like homology modeling. globalresearchonline.netnih.gov Techniques like molecular docking and molecular dynamics simulations are then used to predict how potential drug candidates will interact with the target. jpionline.org
LBDD, on the other hand, is used when the structure of the target is unknown. This approach utilizes the structures of known active compounds to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. globalresearchonline.net These models can then be used to screen virtual libraries of compounds to identify new potential drug candidates. globalresearchonline.net
The future of drug design involving this compound analogues will undoubtedly rely on a synergistic combination of these in silico and experimental approaches. Computational screening can prioritize a smaller, more manageable set of compounds for synthesis and biological testing. nih.gov The experimental data, in turn, can be used to refine and improve the computational models, creating a feedback loop that accelerates the discovery of new therapeutic agents. jpionline.org
Q & A
Q. How can researchers design a reproducible synthesis protocol for 4-nitrobutanamide?
- Methodological Answer : To ensure reproducibility, document the synthesis procedure with precision, including reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification methods (e.g., recrystallization or chromatography). Use standardized characterization techniques (NMR, IR, mass spectrometry) to verify purity and structure. Include raw data (e.g., NMR peaks, Rf values) and cross-reference with literature for validation . Reproducibility is enhanced by detailing equipment calibration and batch-to-batch consistency checks .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks by comparing shifts to analogous nitro-amide compounds and using deuterated solvents to avoid interference.
- IR Spectroscopy : Identify characteristic bands (e.g., NO₂ stretching at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Cross-validate data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What are the common pitfalls in determining the stability of this compound under various storage conditions, and how can they be mitigated?
- Methodological Answer : Pitfalls include hydrolysis of the amide group and nitro group reduction. Conduct accelerated stability studies under controlled humidity/temperature. Use HPLC or TLC to monitor degradation products. Store samples in inert atmospheres (argon) and desiccated environments. Report stability data with explicit storage durations and conditions .
Advanced Research Questions
Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?
- Methodological Answer : Combine DFT calculations (e.g., Gibbs free energy of intermediates) with kinetic experiments (e.g., reaction rate measurements). Validate computational models using experimental spectroscopic data (e.g., transition state IR frequencies). Use software like Gaussian or ORCA for simulations, and ensure basis sets align with experimental conditions (solvent, temperature) .
Q. What strategies should be employed to resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?
- Methodological Answer :
- Systematic Replication : Repeat experiments under identical conditions described in conflicting studies.
- Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors) and procedural variability (e.g., stirring efficiency).
- Meta-Analysis : Aggregate datasets to identify outliers or methodological biases. Use statistical tools (e.g., Grubbs' test) to exclude anomalous data .
Q. How should researchers approach meta-analyses of existing datasets on this compound to identify understudied areas or methodological inconsistencies?
- Methodological Answer :
- Data Curation : Collect raw data from published studies, prioritizing peer-reviewed sources. Standardize formats (e.g., unit conversions, metadata tagging).
- Gap Analysis : Use bibliometric tools (e.g., VOSviewer) to map research trends and identify underexplored properties (e.g., photostability, toxicity).
- Quality Control : Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure data reliability .
Q. What methodologies are recommended for analyzing the electronic effects of the nitro group in this compound using combined spectroscopic and computational techniques?
- Methodological Answer :
- Electron Density Mapping : Use X-ray crystallography or NBO analysis to assess nitro group electron-withdrawing effects.
- Reactivity Probes : Perform Hammett studies with substituted analogs to correlate electronic parameters (σ) with reaction rates.
- Computational Validation : Compare experimental UV-Vis spectra with TD-DFT predictions to refine electronic structure models .
Data Management and Validation
Q. What statistical approaches are appropriate for validating the reproducibility of synthetic yields across multiple batches of this compound?
- Methodological Answer : Use ANOVA to compare yields across batches, ensuring sample sizes are statistically powered (n ≥ 3). Report confidence intervals (95%) and standard deviations. For outlier detection, apply Dixon’s Q-test. Document batch-specific variables (e.g., solvent lot, humidity) to contextualize variability .
Q. How can researchers establish a robust structure-activity relationship (SAR) for this compound analogs using interdisciplinary approaches?
- Methodological Answer :
- Synthetic Diversity : Prepare analogs with systematic substitutions (e.g., halogenation, alkyl chain variations).
- Biological Assays : Test analogs in standardized models (e.g., enzyme inhibition assays) with dose-response curves.
- Computational SAR : Use QSAR models to correlate structural descriptors (logP, polar surface area) with activity. Validate with leave-one-out cross-validation .
Q. What are the critical considerations for curating and sharing experimental data on this compound to comply with open science practices?
- Methodological Answer :
- Metadata Standards : Adopt formats like ISA-Tab for experimental context (methods, instruments).
- Repositories : Deposit data in discipline-specific repositories (e.g., ChemRxiv, Zenodo) with persistent identifiers (DOIs).
- Ethical Compliance : Anonymize sensitive data (e.g., toxicity results) and adhere to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

